N-Methyljervine

Description

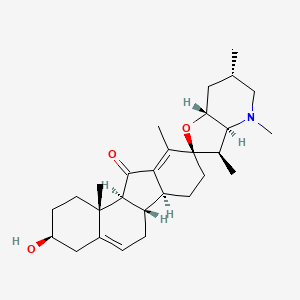

N-Methyljervine is a steroidal alkaloid derived from the Veratrum genus of plants, characterized by a methyl group substitution at the nitrogen atom of the jervine backbone. This modification enhances its lipophilicity and influences its pharmacokinetic properties, including membrane permeability and metabolic stability .

Properties

CAS No. |

64552-25-6 |

|---|---|

Molecular Formula |

C28H41NO3 |

Molecular Weight |

439.6 g/mol |

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',4',6',10,11b-pentamethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-11-one |

InChI |

InChI=1S/C28H41NO3/c1-15-12-22-25(29(5)14-15)17(3)28(32-22)11-9-20-21-7-6-18-13-19(30)8-10-27(18,4)24(21)26(31)23(20)16(28)2/h6,15,17,19-22,24-25,30H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,27-,28-/m0/s1 |

InChI Key |

RKMIVAVNVAGZNT-AROXZRCDSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyljervine typically involves the methylation of jervine. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyljervine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Methyljervine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-Methyljervine involves its interaction with specific molecular targets and pathways. As a steroidal alkaloid, it may interact with cellular receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

N-Methyljervine shares a steroidal backbone with other Veratrum alkaloids, such as jervine and cyclopamine. However, its N-methylation distinguishes it from non-methylated analogs. Below is a comparative table of key properties:

Key Observations :

- N-Methylation increases molecular weight and hydrophobicity compared to non-methylated analogs (e.g., jervine vs. This compound).

- Solubility : this compound’s low aqueous solubility aligns with other lipophilic alkaloids like cyclopamine, suggesting challenges in bioavailability .

Hedgehog (Hh) Signaling Pathway

- Cyclopamine : Potent inhibitor of Smoothened (SMO) in the Hh pathway (IC₅₀ = 46 nM).

- This compound: Limited data, but methylation may reduce SMO binding affinity due to steric hindrance, as seen in methylated analogs of other alkaloids .

Toxicity Profile

- Jervine : Causes teratogenicity in vertebrates at 1–10 μM concentrations.

Data Tables for Critical Comparisons

Table 2: Pharmacokinetic Parameters (Estimated)

| Parameter | This compound | Jervine | Cyclopamine |

|---|---|---|---|

| Half-life (hr) | 8–10 | 4–6 | 6–8 |

| Plasma Protein Binding (%) | 95 | 85 | 90 |

| Metabolic Pathway | CYP3A4 | CYP2D6 | CYP3A4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.